4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a fluorine atom and a piperazine ring attached to a furan-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative
The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group. The final step involves the coupling of the furan-2-carbonyl group to the piperazine ring, which can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The fluorine atom and the benzothiazole core can participate in hydrogen bonding and π-π interactions, respectively, enhancing the compound’s binding affinity to its targets. The piperazine ring provides additional sites for interaction, potentially modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
The unique combination of a fluorine atom, a furan-2-carbonyl group, and a piperazine ring in this compound distinguishes it from other benzothiazole derivatives. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEOAZRKFATJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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